3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a cyclohexyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an imine intermediate, which then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-2-(4-aminophenyl)-1,3-thiazolidin-4-one.
Reduction: Formation of 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidine.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-2-(4-aminophenyl)-1,3-thiazolidin-4-one
- 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-Cyclohexyl-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both a cyclohexyl group and a nitrophenyl group, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h6-9,12,15H,1-5,10H2 |
InChI Key |
QVHCHTNCTBYPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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